

2,7-Dimethoxynaphthalene (CAS: 3469-26-9): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dimethoxynaphthalene

Cat. No.: B1218487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxynaphthalene is an aromatic ether that serves as a versatile building block in organic synthesis.^[1] Its unique structural and electronic properties, derived from the naphthalene core with methoxy groups at the 2 and 7 positions, make it a valuable intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).^{[1][2]} This technical guide provides a comprehensive overview of **2,7-dimethoxynaphthalene**, including its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and its key applications in research and development.

Chemical and Physical Properties

2,7-Dimethoxynaphthalene is a white to off-white crystalline solid.^[1] It is sparingly soluble in water but soluble in many organic solvents.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3469-26-9	[3][4]
Molecular Formula	C ₁₂ H ₁₂ O ₂	[3][4]
Molecular Weight	188.22 g/mol	[3][4]
IUPAC Name	2,7-dimethoxynaphthalene	[3]
Synonyms	Naphthalene, 2,7-dimethoxy-	[3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	137-139 °C	[5]
Boiling Point	311.2 °C at 760 mmHg (Predicted)	
Solubility	Sparingly soluble in water; Soluble in organic solvents	[1]

Spectroscopic Data

The structural identification of **2,7-dimethoxynaphthalene** is confirmed through various spectroscopic techniques. The key data are presented below.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
7.642	d	2H	H-4, H-5	[6]
7.050	dd	2H	H-3, H-6	[6]
6.991	d	2H	H-1, H-8	[6]
3.892	s	6H	-OCH ₃	[6]

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment	Reference
157.5	C-2, C-7	[7]
135.9	C-4a, C-8a	[7]
129.2	C-4, C-5	[7]
124.2	C-3, C-6	[7]
105.7	C-1, C-8	[7]
55.3	-OCH ₃	[7]

Infrared (IR) Spectroscopy

Peak (cm ⁻¹)	Assignment	Reference
~3050	Aromatic C-H stretch	[8]
~2950, 2830	Aliphatic C-H stretch (-OCH ₃)	[8]
~1625, 1510	Aromatic C=C stretch	[2]
~1250, 1030	C-O (ether) stretch	[8]

Mass Spectrometry

m/z	Interpretation	Reference
188	[M] ⁺ (Molecular ion)	[3][8]
173	[M-CH ₃] ⁺	
145	[M-CH ₃ -CO] ⁺	[3]
115	[C ₉ H ₇] ⁺	

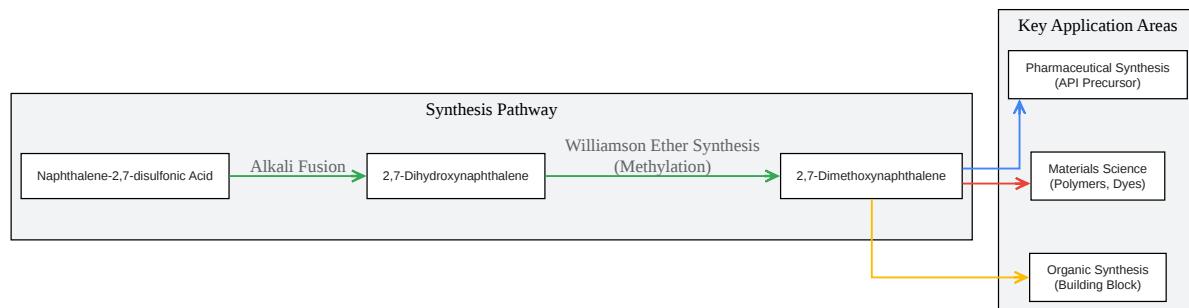
Experimental Protocols

The most common and established method for the synthesis of **2,7-dimethoxynaphthalene** is the Williamson ether synthesis, starting from its precursor, 2,7-dihydroxynaphthalene.[2]

Synthesis of 2,7-Dimethoxynaphthalene from 2,7-Dihydroxynaphthalene

Materials:

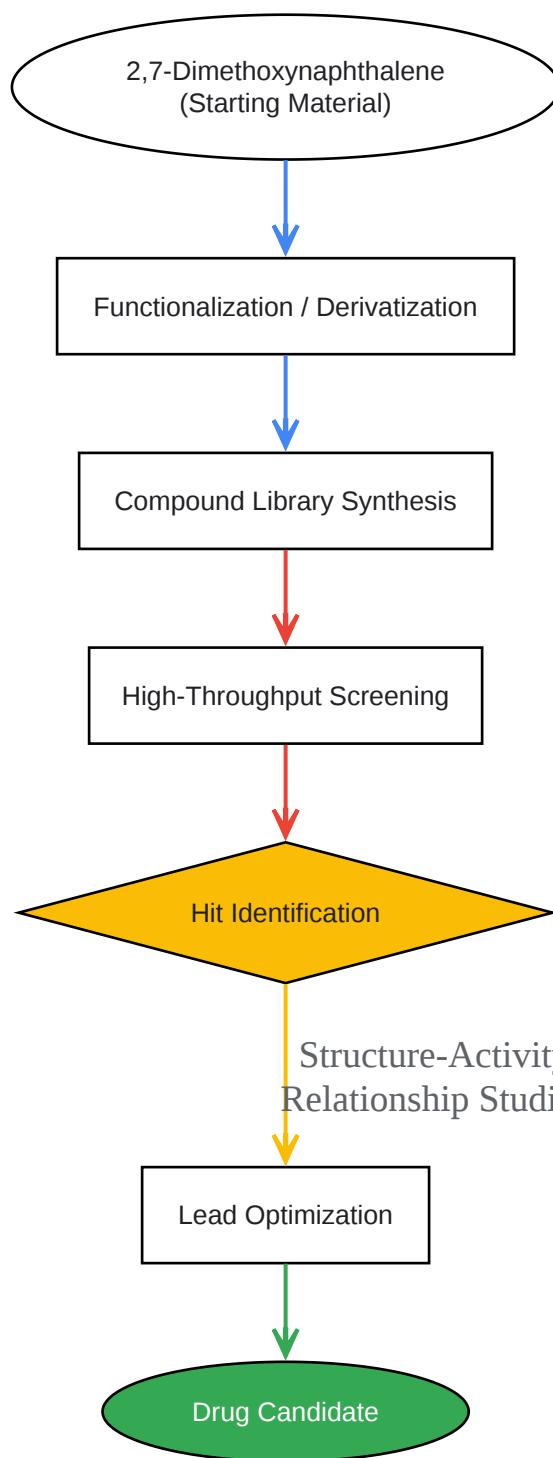
- 2,7-Dihydroxynaphthalene
- Dimethyl sulfate (DMS) or Methyl iodide (CH_3I)
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- Anhydrous solvent (e.g., Acetone, DMF, or THF)
- Deionized water
- Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)


Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-dihydroxynaphthalene in the chosen anhydrous solvent.
- Add a suitable base (e.g., sodium hydroxide or potassium carbonate) to the solution. The amount of base should be in stoichiometric excess (at least 2 equivalents) to ensure complete deprotonation of both hydroxyl groups.
- Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the dianion.
- Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. This addition should be done dropwise, and the temperature may be controlled with an ice bath if the reaction is highly exothermic.

- After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
- Combine the organic extracts and wash with water and then with a brine solution.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **2,7-dimethoxynaphthalene** can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Visualizations


Synthesis and Applications of 2,7-Dimethoxynaphthalene

[Click to download full resolution via product page](#)

Caption: Synthesis workflow and major applications of **2,7-Dimethoxynaphthalene**.

General Workflow for Drug Discovery Utilizing 2,7-Dimethoxynaphthalene

[Click to download full resolution via product page](#)

Caption: Role of **2,7-Dimethoxynaphthalene** in a typical drug discovery workflow.

Applications in Research and Drug Development

2,7-Dimethoxynaphthalene is a crucial intermediate in various fields of chemical research and development.

- **Pharmaceutical Synthesis:** Its naphthalene core provides a scaffold for the synthesis of diverse medicinal compounds.^[1] Researchers utilize its structure to introduce specific functional groups and build more complex molecules, aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.^[1]
- **Organic Synthesis:** As a versatile building block, it is employed in the synthesis of heterocyclic compounds and other complex organic molecules.^[1] Its reactivity allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.
- **Materials Science:** Derivatives of **2,7-Dimethoxynaphthalene** are explored for their potential in creating novel materials.^[1] These can include polymers with specific thermal or optical properties, as well as functional dyes.
- **Analytical Chemistry:** **2,7-Dimethoxynaphthalene** has been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to analyze polynuclear porphyrins.

Safety and Handling

2,7-Dimethoxynaphthalene is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, such as a fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2,7-Dimethoxynaphthalene | 3469-26-9 | Benchchem [benchchem.com]
- 3. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,7-Dimethoxynaphthalene 98 3469-26-9 [sigmaaldrich.com]
- 6. 2,7-Dimethoxynaphthalene(3469-26-9) 13C NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Naphthalene, 2,7-dimethoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [2,7-Dimethoxynaphthalene (CAS: 3469-26-9): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218487#2-7-dimethoxynaphthalene-cas-number-3469-26-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com